2-Nitro-1-benzothiophen-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10133-35-4 |
|---|---|
Molecular Formula |
C8H5NO3S |
Molecular Weight |
195.20 g/mol |
IUPAC Name |
2-nitro-1-benzothiophen-3-ol |
InChI |
InChI=1S/C8H5NO3S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4,10H |
InChI Key |
BDCNWIYIRJUKAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])O |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 2 Nitro 1 Benzothiophen 3 Ol
Reactions Involving the Nitro Group
The nitro group is a versatile functional group that can undergo a range of chemical transformations, making it a valuable moiety in organic synthesis.
Reduction Pathways of the Nitro Moiety (e.g., to Amino Groups)
The reduction of the nitro group to an amino group is a fundamental transformation in organic chemistry, providing a gateway to a wide array of further functionalizations, including the synthesis of fused heterocyclic systems. While specific studies on the reduction of 2-Nitro-1-benzothiophen-3-ol are not extensively documented, the reactivity is expected to be analogous to other nitroaromatic compounds. Common and effective methods for this transformation involve the use of metal catalysts or reducing agents in acidic or neutral media.
The resulting 2-Amino-1-benzothiophen-3-ol is a valuable intermediate for the synthesis of more complex molecules. For instance, analogous 3-amino-2-formyl-functionalized benzothiophenes are synthesized from nitro-substituted precursors and serve as building blocks for a variety of heterocyclic scaffolds with potential therapeutic applications. nih.gov
Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds
| Reagent System | Typical Conditions | Product |
| Tin (Sn) / Hydrochloric Acid (HCl) | Concentrated HCl, heat | 2-Amino-1-benzothiophen-3-ol hydrochloride |
| Iron (Fe) / Acetic Acid (CH₃COOH) | Glacial acetic acid, heat | 2-Amino-1-benzothiophen-3-ol |
| Catalytic Hydrogenation (H₂) | H₂ gas, Palladium on Carbon (Pd/C) | 2-Amino-1-benzothiophen-3-ol |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | 2-Amino-1-benzothiophen-3-ol |
Nucleophilic Substitution Reactions on Nitro-Activated Aromatic Systems
The presence of a strongly electron-withdrawing nitro group at the 2-position significantly activates the benzothiophene (B83047) ring system towards nucleophilic aromatic substitution (SNAr). libretexts.org This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, this would suggest an increased susceptibility of the benzene (B151609) ring portion of the molecule to nucleophilic attack, particularly if a suitable leaving group is present.
Studies on related nitrothiophenes have shown that they readily undergo SNAr reactions with various nucleophiles, including amines. nih.govrsc.org For example, the kinetics of the reaction of 2-bromo-3-nitrothiophene (B183354) with amines have been investigated, demonstrating the feasibility of such substitutions. nih.gov Computational studies on 2-methoxy-3-X-5-nitrothiophenes have further elucidated the stepwise mechanism of these reactions, which typically involve the initial addition of the nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group. nih.gov The rate and feasibility of these reactions are often enhanced in polar aprotic solvents or ionic liquids. nih.gov
The hydroxyl group at the 3-position of this compound would also influence the regioselectivity and rate of nucleophilic substitution through its electronic and potential directing effects.
Intramolecular Cyclization Reactions Initiated by the Nitro Group (e.g., Cadogan Cyclization)
The Cadogan reaction is a powerful method for the synthesis of carbazoles and other fused nitrogen-containing heterocycles through the reductive cyclization of o-nitrobiphenyls or related systems using trivalent phosphorus reagents like triphenylphosphine (B44618) (PPh₃) or triethyl phosphite (B83602) (P(OEt)₃). researchgate.netresearchgate.netmit.edu This reaction proceeds via the deoxygenation of the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular cyclization onto an adjacent aromatic or unsaturated system. wikipedia.org
For this compound to undergo a Cadogan-type cyclization, it would need to be derivatized with an appropriately positioned aryl or vinyl group, for example, at the 3-position (after conversion of the hydroxyl group) or on the benzene ring. Research on the Cadogan cyclization of 2-nitro-3,3′-bi(1-benzothiophene) has shown that the reaction can lead to the formation of a central pyrrole (B145914) ring, yielding 10H-di(1-benzothiopheno)[2,3-b:3′,2′-d]pyrrole derivatives, although sometimes in low yields and accompanied by ring-opening byproducts. researchgate.net This indicates that the benzothiophene nucleus is a viable participant in such cyclizations.
Table 2: Hypothetical Cadogan Cyclization of a this compound Derivative
| Starting Material | Reagent | Product |
| 3-Aryl-2-nitro-1-benzothiophene | P(OEt)₃ or PPh₃, heat | Fused benzothieno[2,3-b]carbazole derivative |
| 3-(o-Nitrostyryl)-1-benzothiophene | P(OEt)₃, heat | Benzothieno-fused indole (B1671886) derivative |
Reactions Involving the Hydroxyl Group
The hydroxyl group at the 3-position of this compound behaves as a typical phenolic hydroxyl group, allowing for a variety of derivatization reactions, primarily O-alkylation and O-acylation.
O-Alkylation and O-Acylation Reactions
O-alkylation and O-acylation are common strategies to modify the properties of hydroxyl-containing compounds. These reactions can be used to introduce a variety of functional groups, altering the solubility, and electronic properties of the parent molecule.
O-Alkylation: The formation of ether derivatives can be achieved through reactions such as the Williamson ether synthesis. masterorganicchemistry.com This involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile, displacing a halide from an alkyl halide. The choice of base, solvent, and alkylating agent is crucial for optimizing the reaction yield and minimizing side reactions. researchgate.net
O-Acylation: Ester derivatives are readily prepared by reacting the hydroxyl group with an acylating agent such as an acyl chloride or a carboxylic acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. This reaction is generally high-yielding and applicable to a wide range of acylating agents.
Formation of Ether and Ester Derivatives
The synthesis of ether and ester derivatives of this compound can be used to generate a library of compounds with potentially new or enhanced biological or material properties. The modification of hydroxyl groups in natural products and other bioactive molecules through esterification is a well-established strategy to improve their characteristics. medcraveonline.com
Table 3: Synthesis of Ether and Ester Derivatives of this compound
| Reaction Type | Reagents | Product Class |
| Ether Synthesis | 1. Base (e.g., NaH, K₂CO₃)2. Alkyl halide (R-X) | 3-Alkoxy-2-nitro-1-benzothiophenes (Ethers) |
| Ester Synthesis | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | 2-Nitro-1-benzothiophen-3-yl esters |
The synthesis of related benzothiophene-3-carboxylic esters has been achieved through palladium-catalyzed methods, highlighting the interest in functionalizing the 3-position of the benzothiophene core. nih.gov
Oxidation Reactions of the Hydroxyl Group
The hydroxyl group at the 3-position of this compound is a secondary alcohol, making it susceptible to oxidation to the corresponding ketone, 2-nitro-1-benzothiophen-3(2H)-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent influencing the reaction's efficiency and selectivity.
Common oxidizing agents for secondary alcohols include chromium-based reagents and milder, more selective alternatives. Pyridinium chlorochromate (PCC) is a well-established reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, and would be a suitable candidate for this transformation. libretexts.org Similarly, the Jones reagent (chromic acid, H₂CrO₄, prepared from chromium trioxide in sulfuric acid) is a powerful oxidizing agent capable of converting secondary alcohols to ketones. libretexts.org
In the context of potentially sensitive functional groups, such as the nitro group, milder and more selective oxidizing agents are often preferred. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers high efficiency for the oxidation of primary and secondary alcohols to aldehydes and ketones under mild conditions. Another such method involves the use of 2-Iodoxybenzoic acid (IBX), which has been shown to selectively oxidize primary hydroxyl groups in complex molecules. nih.gov
The expected oxidation reaction can be summarized as follows:
| Reactant | Oxidizing Agent | Product |
| This compound | PCC, Jones Reagent, DMP, or IBX | 2-Nitro-1-benzothiophen-3(2H)-one |
It is important to note that the reaction conditions would need to be carefully controlled to avoid potential side reactions, given the presence of the electron-withdrawing nitro group and the sulfur-containing heterocyclic ring.
Reactions of the Benzothiophene Ring System
The benzothiophene ring system in this compound is a key site for chemical modification, particularly through electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the nitro group, the hydroxyl group, and the fused benzene ring.
Electrophilic Aromatic Substitution Reactions (excluding nitration)
Electrophilic aromatic substitution (EAS) reactions introduce new functional groups onto the benzene portion of the benzothiophene ring. The hydroxyl group (or its corresponding alkoxide) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density through resonance. Conversely, the nitro group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects. youtube.comlibretexts.org
The directing effects of these two substituents are in opposition. The hydroxyl group directs incoming electrophiles to positions 4 and 6, while the nitro group directs to positions 5 and 7. In such cases, the activating group typically dominates the directing effect. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group, namely positions 4 and 6.
Halogenation: Reaction with halogens such as chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃) would be expected to yield halogenated derivatives. byjus.com The primary products would likely be 4-halo- and 6-halo-2-nitro-1-benzothiophen-3-ol.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group onto the aromatic ring. masterorganicchemistry.com Again, the substitution is anticipated to occur at the 4- and 6-positions to yield this compound-4-sulfonic acid and this compound-6-sulfonic acid.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, which introduce alkyl and acyl groups, respectively, are generally less successful on highly deactivated rings. The strong deactivating effect of the nitro group may inhibit these reactions. uci.edu However, under forcing conditions, substitution might be achievable, again favoring the 4- and 6-positions due to the influence of the hydroxyl group.
| Reaction | Reagents | Expected Major Products |
| Halogenation | X₂ (X = Cl, Br), Lewis Acid | 4-Halo-2-nitro-1-benzothiophen-3-ol and 6-Halo-2-nitro-1-benzothiophen-3-ol |
| Sulfonation | H₂SO₄/SO₃ | This compound-4-sulfonic acid and this compound-6-sulfonic acid |
| Friedel-Crafts | R-X/AlCl₃ or RCO-X/AlCl₃ | Potentially low yielding, favoring 4- and 6-substituted products |
Ring-Opening and Rearrangement Processes
While the benzothiophene ring is generally stable, under certain conditions, ring-opening or rearrangement reactions can occur. Research on the closely related 3-bromo-2-nitrobenzo[b]thiophene has shown that reaction with anilines can lead to the formation of rearranged products, specifically 2-amino-3-nitrobenzo[b]thiophenes, in addition to the expected 3-amino-2-nitrobenzo[b]thiophenes. researchgate.net This suggests that the this compound system may also be susceptible to such transformations, particularly when the hydroxyl group is converted into a good leaving group.
One plausible pathway for rearrangement could involve the protonation of the hydroxyl group under acidic conditions, followed by the loss of water to form a carbocation intermediate. This carbocation could then undergo a 1,2-hydride or alkyl shift, leading to a rearranged product. masterorganicchemistry.com However, specific experimental evidence for such processes in this compound is not currently documented.
Ring-opening of the thiophene (B33073) portion of the molecule is less common but could potentially be induced under harsh reductive or oxidative conditions that disrupt the aromatic system.
Chemo- and Regioselectivity in Complex Reaction Pathways
The presence of multiple reactive sites in this compound—the hydroxyl group, the nitro group, and the benzothiophene ring—necessitates careful consideration of chemo- and regioselectivity in its reactions.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a reaction involving both a nucleophile and an electrophile, the hydroxyl group can act as a nucleophile, while the electron-deficient aromatic ring (due to the nitro group) can be susceptible to nucleophilic attack under certain conditions (nucleophilic aromatic substitution). The choice of reagents and reaction conditions will determine which reaction pathway is favored. For example, a strong base is likely to deprotonate the hydroxyl group, enhancing its nucleophilicity, while a strong nucleophile in the presence of a good leaving group at the 3-position could lead to substitution.
Regioselectivity , the preference for reaction at one position over another, is a key consideration in electrophilic aromatic substitution, as discussed previously. The interplay between the activating hydroxyl group and the deactivating nitro group will be the primary determinant of where electrophiles will attack the benzene ring. nih.gov
In nucleophilic substitution reactions, the 3-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitro group. This is supported by the synthesis of 2-nitro-3-substituted-amino benzo[b]thiophenes from related precursors. nih.gov Therefore, if the hydroxyl group is converted to a good leaving group, nucleophilic substitution would be expected to occur regioselectively at the 3-position.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of 1D (¹H and ¹³C) and 2D NMR spectra would provide unambiguous evidence for the structure of 2-Nitro-1-benzothiophen-3-ol.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the hydroxyl proton. The four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Their exact chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would be dictated by their position relative to the electron-withdrawing nitro group and the fused thiophene (B33073) ring. The hydroxyl proton (-OH) would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would display eight distinct signals for the carbon atoms of the benzothiophene (B83047) core, in addition to any solvent peaks. The presence of the nitro group and the hydroxyl group significantly influences the chemical shifts. The carbon atom bearing the nitro group (C-2) would be strongly deshielded, appearing at a downfield chemical shift. Conversely, the carbon attached to the hydroxyl group (C-3) would also be shifted downfield. The remaining six carbons of the benzene ring would have chemical shifts in the typical aromatic range (approximately δ 110-140 ppm). Data from related compounds like 2-nitro-1-benzothiophene suggest the carbon signals would be well-resolved. nih.gov
Predicted NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||
|---|---|---|---|---|
| Proton | Predicted δ (ppm) | Multiplicity | Carbon | Predicted δ (ppm) |
| H-4 | ~7.8 - 8.2 | d or dd | C-2 | ~145 - 155 |
| H-5 | ~7.3 - 7.6 | t or m | C-3 | ~150 - 160 |
| H-6 | ~7.3 - 7.6 | t or m | C-3a | ~130 - 135 |
| H-7 | ~7.6 - 8.0 | d or dd | C-4 | ~120 - 125 |
| -OH | Variable | broad s | C-5 | ~125 - 130 |
| C-6 | ~125 - 130 | |||
| C-7 | ~120 - 125 | |||
| C-7a | ~135 - 140 |
To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6, etc.), confirming their connectivity around the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H-4 to C-4).
Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. The most diagnostic peaks would be from the hydroxyl and nitro groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration, with its broadness suggesting intermolecular hydrogen bonding in the solid state or in concentrated solution.
The nitro group (NO₂) gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. spectroscopyonline.com These intense peaks are often easy to identify. spectroscopyonline.com Additional absorptions would include C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region, C-H stretching for the aromatic protons just above 3000 cm⁻¹, and various C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).
Expected IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretch (H-bonded) | 3200 - 3600 | Broad, Strong |
| C-H | Aromatic Stretch | 3000 - 3100 | Medium |
| NO₂ | Asymmetric Stretch | 1500 - 1570 | Very Strong |
| C=C | Aromatic Stretch | 1450 - 1600 | Medium-Strong |
| NO₂ | Symmetric Stretch | 1300 - 1370 | Very Strong |
| C-O | Stretch | 1200 - 1260 | Strong |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. For this compound (C₈H₅NO₃S), high-resolution mass spectrometry (HRMS) would determine its exact mass, confirming the molecular formula.
Electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is highly predictable and provides structural confirmation. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group. Expected fragmentation would include:
Loss of NO₂ (46 mass units) to give a significant fragment ion.
Loss of NO (30 mass units) followed by loss of an oxygen atom.
Loss of HNO₂ (47 mass units), which is a common fragmentation for nitro compounds with adjacent protons or hydroxyl groups.
Cleavage of the thiophene ring, potentially leading to the loss of CO or CHO fragments.
The analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The 1-benzothiophene core is a chromophore that absorbs in the UV region. The addition of the nitro group (-NO₂) and the hydroxyl group (-OH) as auxochromes is expected to significantly modify the absorption spectrum.
The nitro group, being a strong electron-withdrawing group, extends the conjugation and typically causes a bathochromic (red) shift of the π→π* transitions to longer wavelengths. iu.edudocbrown.info Similarly, the hydroxyl group, an electron-donating group, also contributes to this shift. Therefore, this compound is expected to show strong absorption bands at longer wavelengths compared to unsubstituted 1-benzothiophene. The spectrum of related compounds like 2-nitrophenol (B165410) shows absorption maxima that are shifted into the near-visible range. researchgate.net This suggests that this compound would likely be a colored, possibly yellow, compound.
Predicted UV-Vis Absorption Maxima (λmax)
| Transition | Predicted λmax (nm) | Associated Structural Feature |
|---|---|---|
| π → π | ~250 - 280 | Benzothiophene Ring System |
| π → π / n → π* | ~330 - 380 | Extended conjugation with NO₂ and OH groups |
X-ray Crystallography for Solid-State Molecular Structure and Conformation Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While no crystal structure for this compound has been reported in the crystallographic databases, analysis of a closely related structure like 2-nitrophenol can provide valuable insights. The crystal structure of 2-nitrophenol reveals significant intramolecular hydrogen bonding between the ortho-positioned hydroxyl and nitro groups, which enforces a high degree of planarity. nih.gov
For this compound, one would expect the benzothiophene ring system to be essentially planar. X-ray analysis would confirm the positions of the nitro and hydroxyl groups on the thiophene ring. A key feature of interest would be the nature of the hydrogen bonding. In the solid state, it is highly likely that strong intermolecular hydrogen bonds would form between the hydroxyl group of one molecule and an oxygen atom of the nitro group or the sulfur atom of an adjacent molecule. These interactions would govern the crystal packing and influence the physical properties of the compound.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, providing insights into the structural and electronic properties of molecules. For a molecule like 2-Nitro-1-benzothiophen-3-ol, these studies would offer a detailed picture of its fundamental chemical nature.
Geometry Optimization and Conformational Landscapes
A crucial first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy state. mdpi.com This process would identify key structural parameters such as bond lengths, bond angles, and dihedral angles for this compound.
Furthermore, a conformational analysis would be necessary to explore the molecule's potential shapes, or conformers, which arise from the rotation around single bonds. ufms.brcwu.edu This analysis identifies the different stable conformers and the energy barriers between them, revealing the molecule's flexibility and the relative populations of each conformer at equilibrium. For this compound, this would involve examining the orientation of the hydroxyl (-OH) and nitro (-NO2) groups relative to the benzothiophene (B83047) ring system.
Electronic Structure Analysis (Frontier Molecular Orbitals, Atomic Charges, Aromaticity)
Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. nih.gov For this compound, the analysis would show how the electron-withdrawing nitro group and the electron-donating hydroxyl group influence the energy and distribution of these orbitals across the benzothiophene core.
Analysis of atomic charges, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the electron distribution across the molecule. nih.gov This reveals the most electropositive and electronegative sites, which are crucial for predicting intermolecular interactions and reactive sites.
The aromaticity of the benzothiophene ring system could be quantified using methods such as the Nucleus-Independent Chemical Shift (NICS). whiterose.ac.uk This calculation helps to understand the degree of electron delocalization and stabilization within the fused ring structure.
Prediction of Spectroscopic Properties (Vibrational Frequencies, UV-Vis Spectra)
DFT calculations can predict spectroscopic properties with a high degree of accuracy. The calculation of vibrational frequencies allows for the simulation of infrared (IR) and Raman spectra. nih.govscholarsresearchlibrary.comorientjchem.orgcardiff.ac.uk Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending) of the molecule's bonds. By comparing the theoretical spectrum to an experimental one, researchers can confirm the molecular structure and assign specific spectral peaks to molecular motions.
The prediction of electronic transitions is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). qu.edu.qa This method calculates the energies of excited states, allowing for the simulation of the UV-Vis absorption spectrum. nih.gov The results would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*), providing insight into the molecule's chromophoric properties.
Reaction Mechanism Investigations through Computational Modeling
Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, providing details that are often difficult or impossible to observe experimentally. mdpi.com
Transition State Analysis and Reaction Energetics
To understand the kinetics of a potential reaction involving this compound, researchers would perform a transition state (TS) search. The TS is the highest energy point along the reaction coordinate, and its structure and energy are critical for determining the reaction's activation energy. A lower activation energy implies a faster reaction rate. The energetic profile of the entire reaction, from reactants through transition states to products, can be mapped out to understand the thermodynamics (enthalpy change) and kinetics of the process. nih.govdiva-portal.org
Elucidation of Reaction Pathways and Intermediate Species
Computational studies can map out complete reaction pathways, identifying any short-lived intermediates that may form. For reactions involving nitroaromatic or benzothiophene compounds, such as electrophilic substitution, nucleophilic substitution, or cycloaddition, DFT can be used to compare the feasibility of different potential mechanisms (e.g., concerted vs. stepwise). nih.gov This analysis provides a detailed molecular-level understanding of how the reaction proceeds, which is fundamental to controlling reaction outcomes and designing new synthetic routes.
Thermochemical Properties and Molecular Stability Analysis
Molecular stability is also intrinsically linked to the molecule's electronic structure. A key indicator derived from computational studies is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally signifies higher kinetic stability and lower chemical reactivity, as it indicates that more energy is required to excite an electron to a higher energy state. For benzothiophene derivatives, computational studies have shown that modifications to the molecular structure, such as the introduction of different functional groups, can significantly alter these energy levels and, consequently, the stability of the compound. mdpi.com
| Thermochemical Property | Calculated Value | Unit |
| Enthalpy of Formation (gas) | Data not available | kJ/mol |
| Standard Gibbs Free Energy of Formation | Data not available | kJ/mol |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| HOMO-LUMO Energy Gap | Data not available | eV |
Note: The values in this table are placeholders to illustrate the output of a computational thermochemical analysis and are not actual calculated data for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. This potential represents the net electrostatic effect of the molecule's protons and electrons, providing a visual guide to its reactive sites.
The MEP map is typically color-coded to indicate different regions of electrostatic potential:
Red and Yellow Regions: These areas represent negative electrostatic potential and are rich in electrons. They are indicative of sites that are susceptible to electrophilic attack. In this compound, these regions would likely be concentrated around the oxygen atoms of the nitro group and the hydroxyl group. researchgate.netresearchgate.net
Blue Regions: These areas signify positive electrostatic potential, indicating electron-deficient regions. They are prone to nucleophilic attack.
Green Regions: These represent areas of neutral or near-zero potential.
By analyzing the MEP map of this compound, one can predict how it will interact with other reagents. The negative potential associated with the oxygen atoms suggests their role in forming hydrogen bonds and their susceptibility to electrophiles. researchgate.net Conversely, regions of positive potential would indicate likely targets for nucleophiles. This predictive capability is crucial for understanding the chemical behavior of the molecule and for designing synthetic pathways. The relationship between MEP maps and the chemical reactivity of molecules has been well-established in various chemical systems. nih.gov
Advanced Applications in Organic Synthesis
2-Nitro-1-benzothiophen-3-ol as a Versatile Synthetic Building Block
This compound serves as a highly versatile synthetic intermediate, primarily due to the rich chemistry of its constituent functional groups. The benzothiophene (B83047) core is a privileged structure in medicinal chemistry, while the nitro and hydroxyl groups provide reactive handles for a wide array of chemical transformations.
The utility of nitro compounds as building blocks in organic synthesis is well-established. The electron-withdrawing nature of the nitro group activates the benzothiophene ring, making it susceptible to nucleophilic attack and enabling its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, related compounds like 3-nitrobenzothiophenes have been shown to act as potent electrophiles in annulation reactions with phenols to construct complex fused systems. This reactivity highlights the potential of the nitro-activated benzothiophene core in this compound for similar transformations.
Furthermore, the nitro group itself is a synthetic chameleon, capable of being transformed into a plethora of other functional groups, most notably an amine. This conversion dramatically alters the electronic properties of the molecule and opens up new avenues for derivatization, such as diazotization or acylation reactions. The adjacent hydroxyl group can also be engaged in various reactions, including alkylation, acylation, or serving as a directing group in subsequent synthetic steps. The interplay between these two functional groups allows for the regioselective synthesis of diverse and complex molecules.
Scaffold for the Construction of Fused Heterocyclic and Polycyclic Aromatic Compounds
The benzothiophene nucleus is an excellent platform for the construction of more elaborate fused heterocyclic and polycyclic aromatic systems. This compound is a particularly valuable precursor for this purpose, as its functional groups can be strategically manipulated to facilitate cyclization reactions.
A key strategy involves the transformation of the nitro and hydroxyl groups into functionalities that can participate in ring-forming reactions. For example, reduction of the nitro group to an amine, followed by functionalization of the adjacent hydroxyl group, can set the stage for intramolecular condensation reactions to form fused nitrogen- and oxygen-containing heterocycles.
Research has demonstrated the synthesis of fused systems like benzothieno[3,2-b]pyridines and benzothieno[3,2-b]quinolin-1-ones from appropriately substituted benzothiophene precursors. A critical intermediate in these syntheses is often a 3-amino-2-formylbenzothiophene. The 2-nitro group of the title compound is a direct precursor to the required 2-amino functionality (via reduction), which can then be transformed to initiate the cyclization cascade. A study has specifically reported that 2-nitro-3-substituted-amino benzo[b]thiophenes are ideal precursors for synthesizing 1-substituted benzothieno[2,3-d]imidazoles, directly illustrating the utility of the 2-nitrobenzothiophene scaffold in building fused heterocyclic systems.
The table below summarizes representative examples of fused heterocyclic systems synthesized from benzothiophene precursors, highlighting the potential synthetic pathways accessible from this compound.
| Starting Material Precursor | Fused Heterocyclic Product | Relevant Transformation |
| 3-Amino-2-formyl-benzothiophene | Benzothieno[3,2-b]pyridine | Friedländer Annulation |
| 2-Nitro-3-substituted-amino benzo[b]thiophene | Benzothieno[2,3-d]imidazole | Reductive Cyclization |
| 3-Nitrobenzothiophene | Benzothieno[3,2-b]benzofuran | Annulation with Phenols |
Precursor for the Synthesis of Other Highly Functionalized Benzothiophene Derivatives
The true synthetic power of this compound lies in its role as a starting point for a diverse array of more complex benzothiophene derivatives. The ortho-positioning of the nitro and hydroxyl groups allows for cooperative reactivity and the introduction of a wide range of functionalities.
The most fundamental transformation is the selective reduction of the nitro group to an amine, yielding 2-Amino-1-benzothiophen-3-ol. This product is itself a valuable intermediate, containing a nucleophilic amine and a hydroxyl group, which can be differentially functionalized. The amine can undergo reactions such as acylation, sulfonylation, and diazotization, leading to amides, sulfonamides, and diazonium salts, respectively. These diazonium salts are exceptionally versatile, enabling the introduction of halogens, cyano groups, and other functionalities through Sandmeyer-type reactions.
Furthermore, the hydroxyl group can be converted into an ether or ester, or it can be used to direct metallation at a specific position, allowing for the introduction of new substituents onto the benzothiophene ring. The synthesis of a variety of benzo[b]thiophen-3-ol derivatives has been pursued for their potential biological activities, underscoring the importance of this class of compounds as a core scaffold for derivatization.
The following table outlines some of the key functionalized benzothiophene derivatives that can be accessed from this compound.
| Reagent/Condition | Key Intermediate/Product | Class of Derivative |
| Reducing Agent (e.g., SnCl₂, H₂/Pd) | 2-Amino-1-benzothiophen-3-ol | Amino-benzothiophene |
| Acyl Chloride, Base | 2-Acetamido-1-benzothiophen-3-ol | Amide Derivative |
| Alkyl Halide, Base | 2-Nitro-3-alkoxy-1-benzothiophene | Ether Derivative |
| NaNO₂, HCl then CuX | 2-Halo-1-benzothiophen-3-ol | Halogenated Benzothiophene |
Integration into Multi-Step Synthetic Sequences and Cascade Reactions
The structural attributes of this compound make it an ideal candidate for incorporation into complex, multi-step synthetic sequences and elegant cascade reactions. Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity.
A synthetic strategy could involve an initial reaction at the hydroxyl group, followed by a transformation of the nitro group that triggers an intramolecular cascade. For instance, reduction of the nitro group to an amine could initiate a spontaneous cyclization onto a pre-installed electrophilic center tethered to the 3-position oxygen.
The literature provides examples of domino protocols for synthesizing functionalized benzothiophenes, which serve as a blueprint for potential applications of this compound. Moreover, cascade reactions involving nitro-substituted heterocycles are known, where the nitro group participates in or facilitates the cascade process. For example, a reaction could be designed where a Michael addition to an α,β-unsaturated system is followed by an intramolecular cyclization involving the nitro and hydroxyl functionalities of the benzothiophene core. Such sequences allow for the efficient assembly of complex polycyclic structures from relatively simple starting materials.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-Nitro-1-benzothiophen-3-ol?
- Methodological Answer : Synthesis typically involves nitration of benzothiophen-3-ol derivatives under controlled acidic conditions. Characterization requires multi-technique validation:
- Purity Analysis : Use high-performance liquid chromatography (HPLC) with >95.0% purity thresholds, as standardized for nitrated heterocyclic compounds in environmental analysis .
- Structural Confirmation : Employ -NMR and -NMR to confirm nitro and hydroxyl group positions. Cross-validate with FT-IR for functional group identification (e.g., NO stretching at ~1520 cm).
- Thermal Stability : Differential scanning calorimetry (DSC) can assess decomposition points, critical for handling protocols.
Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound?
- Methodological Answer :
- Quality Control : Implement HPLC with UV detection (λ = 254 nm) to monitor retention times and peak areas. Compare against certified reference standards (e.g., Kanto Reagents’ nitrodibenzothiophene standards, which specify >95.0% purity thresholds) .
- Reproducibility : Optimize reaction parameters (temperature, stoichiometry) using design-of-experiments (DoE) frameworks. Document deviations via batch records for traceability.
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound be resolved?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and high-resolution mass spectrometry (HRMS) to resolve ambiguities. For example, crystallography can clarify nitro-group orientation if NMR signals overlap.
- Data Triangulation : Cross-reference with computational models (e.g., density functional theory (DFT) simulations of molecular geometry). Address discrepancies by revisiting sample preparation (e.g., solvent polarity effects on tautomerism) .
Q. What experimental designs are suitable for studying the environmental degradation pathways of this compound?
- Methodological Answer :
- Simulated Environmental Conditions : Use accelerated degradation studies under UV light or varying pH (e.g., pH 3–10) to mimic natural conditions. Monitor degradation products via LC-MS/MS.
- Reference Standards : Employ nitrodibenzothiophene environmental analysis standards (e.g., Kanto Reagents’ ACC-certified materials) to calibrate detection limits and validate metabolite identification .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Model nitro-group electrophilicity and sulfur-atom nucleophilic sites to predict reaction pathways (e.g., nucleophilic aromatic substitution).
- Solvent Effects : Include implicit solvent models (e.g., COSMO-RS) to account for solvation energy differences. Validate predictions with experimental kinetic data.
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or logistic models to estimate EC values. Use bootstrapping to assess confidence intervals.
- Outlier Handling : Apply Grubbs’ test or robust regression (e.g., RANSAC) to mitigate artifacts from impurities or matrix effects .
Q. How should researchers address ethical and reproducibility challenges when sharing data on this compound?
- Methodological Answer :
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Use platforms like Zenodo or Figshare with detailed metadata (e.g., synthesis protocols, instrument settings).
- Anonymization : For health-related studies, de-identify data while preserving chemical metadata, adhering to guidelines like GDPR and BIH QUEST Center’s reconciliation of open data with patient rights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
